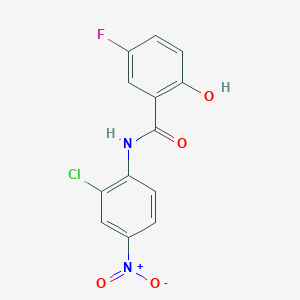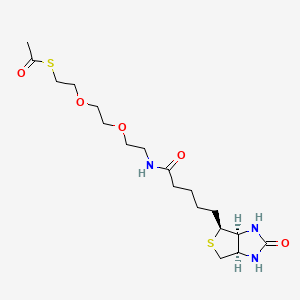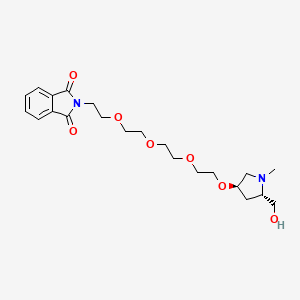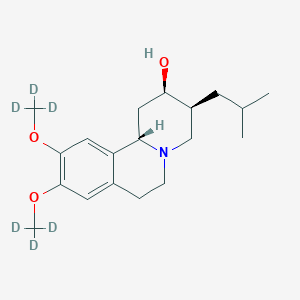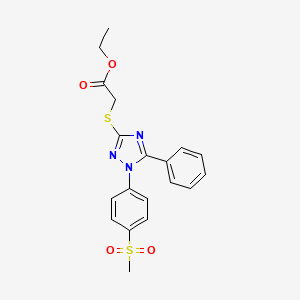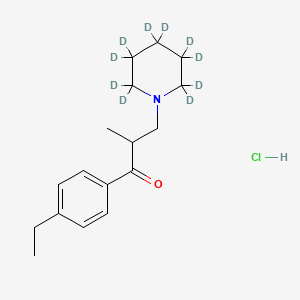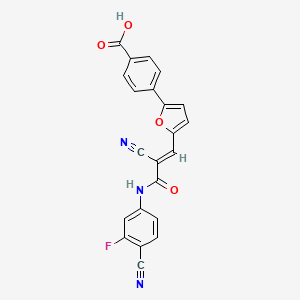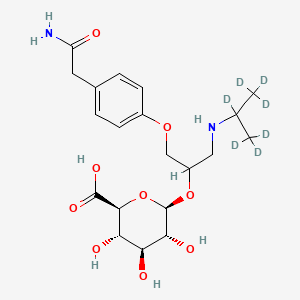
Atenolol beta-D-glucuronide-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atenolol is a beta-adrenergic receptor blocker primarily used to manage hypertension and angina pectoris. It is a selective beta-1 receptor antagonist, which means it specifically targets the beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output. This compound was first introduced in 1976 as a substitute for propranolol and has since become one of the most widely prescribed beta-blockers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Atenolol can be synthesized through several methods, one of which involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide with epichlorohydrin. This reaction is typically carried out in the presence of a base such as sodium hydroxide, under mild conditions, and results in the formation of atenolol with high yield .
Industrial Production Methods: In industrial settings, atenolol is often produced using a one-pot synthesis method that employs deep eutectic solvents (DES). This method is environmentally friendly and efficient, allowing for the synthesis of atenolol without the need for additional bases or catalysts. The process is scalable and can be conducted under mild conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Atenolol undergoes various chemical reactions, including:
Oxidation: Atenolol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Atenolol can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products:
Oxidation: Oxidized derivatives of atenolol.
Reduction: Reduced forms of atenolol.
Substitution: Substituted atenolol derivatives.
Applications De Recherche Scientifique
Atenolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving beta-blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Extensively used in clinical trials to study its efficacy in treating cardiovascular diseases, including hypertension and angina.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Atenolol works by selectively blocking beta-1 adrenergic receptors in the heart. These receptors are normally activated by catecholamines such as epinephrine and norepinephrine, which increase heart rate and cardiac output. By blocking these receptors, atenolol reduces heart rate, decreases cardiac output, and lowers blood pressure. This mechanism makes it effective in managing conditions like hypertension and angina .
Comparaison Avec Des Composés Similaires
Metoprolol: Another selective beta-1 blocker, but with a shorter half-life compared to atenolol.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Labetalol: A mixed alpha and beta-blocker used for more severe hypertension.
Uniqueness of Atenolol: Atenolol’s selectivity for beta-1 receptors and its relatively long half-life make it a preferred choice for patients with cardiovascular conditions. Unlike propranolol, atenolol has fewer central nervous system side effects due to its lower lipid solubility .
Propriétés
Formule moléculaire |
C20H30N2O9 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,10D |
Clé InChI |
TUFRIQODZMVHRP-NLTLVACXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


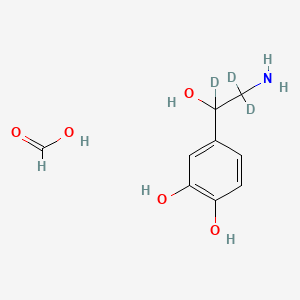
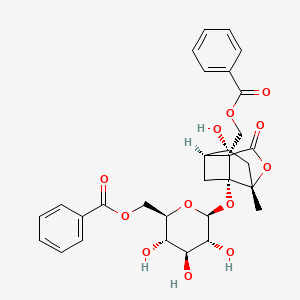
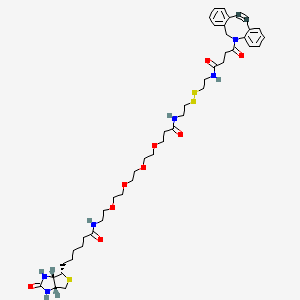

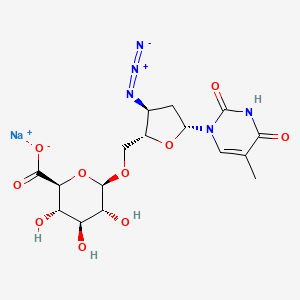
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
